3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromo, methyl, trifluoromethyl, and cyano groups. Its structural complexity and electron-withdrawing substituents (e.g., trifluoromethyl, cyano) make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and radiopharmaceutical development . The bromo group at position 3 enhances reactivity in cross-coupling reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N4/c1-4-6(10)8-15-3-5(2-14)7(9(11,12)13)17(8)16-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONFBJCYUTHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1Br)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several synthetic routes. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The arylation strategy can be performed using a wide variety of aryl and heteroaryl boronic acids, requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The optimized conditions for this reaction include the use of a microwave-assisted approach, which enhances the reaction efficiency and yield .
Chemical Reactions Analysis
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its scientific research applications, synthesis methods, and mechanisms of action, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies have indicated that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Inhibition of Monoamine Oxidase B (MAO-B) : The compound has shown promise in inhibiting MAO-B, an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Inhibition of this enzyme can lead to increased levels of neurotransmitters like dopamine in the brain.
Chemical Biology
The compound serves as a versatile scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Pharmaceutical Research
Research has explored the use of this compound in drug discovery processes. Its structural characteristics make it suitable for developing new drugs targeting various biological pathways.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various settings:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating MAO-B activity.
- Anti-Cancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
- Inflammation Models : Experimental models showed reduced inflammatory markers when treated with this compound, suggesting its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, as an inhibitor of monoamine oxidase B, the compound binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound enhance binding to hydrophobic pockets in enzymes (e.g., EGFR) through H-bonding and van der Waals interactions, as seen in analogous compounds like 8b and 10c .
- Bromo Substituent : Unlike chloro or ethyl groups in other derivatives (e.g., ), the bromo group offers a handle for Suzuki-Miyaura cross-coupling, enabling diversification of the core structure .
- Comparative Bioactivity: Compounds with cyano groups (e.g., 2f in ) exhibit CK2 inhibition, suggesting the target compound may share similar mechanisms . However, the trifluoromethyl group in the target compound likely improves target selectivity over dichloro derivatives .
Notes
- The discontinued status of some analogs (e.g., ) underscores the importance of substituent optimization in drug development.
Biological Activity
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. For example, the reaction of 2-methylpyrazole with trifluoromethylated pyrimidine derivatives can yield the target compound with good yields and purity.
Anticancer Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : This compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, it can induce cell cycle arrest and apoptosis in cancer cells. The binding affinity and specificity for CDK targets have been demonstrated through various biochemical assays .
- Case Studies : In vitro studies have shown that this compound exhibits IC50 values comparable to established anticancer agents. For example, an IC50 value of approximately 290 nM was reported against CDK6 . Additionally, it demonstrated potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response:
- Inhibition Profile : Studies have reported that derivatives of this compound can inhibit COX-2 with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to CDKs |
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Carbonitrile Functionality | Contributes to overall stability and reactivity |
Pharmacokinetics
Recent studies have indicated favorable pharmacokinetic properties for this compound:
- Bioavailability : The oral bioavailability has been reported to be around 31.8%, suggesting potential for effective oral administration .
- Toxicity Profile : Toxicity assessments in animal models indicate that the compound is well-tolerated at doses up to 2000 mg/kg without significant adverse effects .
Q & A
Q. Table 1: Representative Synthetic Conditions
How can computational reaction path search methods optimize the synthesis of brominated pyrazolo[1,5-a]pyrimidines?
Advanced
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of low-energy pathways. For example, the ICReDD framework combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent choice, temperature) . Key steps:
Pathway exploration : Simulate possible reaction mechanisms (e.g., nucleophilic substitution at the brominated position).
Data-driven optimization : Use machine learning to correlate reaction parameters (e.g., catalyst loading, solvent polarity) with yields.
Feedback loops : Validate predictions experimentally and refine computational models .
What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Resolve methyl (δ 2.5–3.0 ppm), trifluoromethyl (δ 110–120 ppm in ¹³C), and cyano groups (δ 115–120 ppm in ¹³C). Coupling patterns in pyrimidine protons confirm regiochemistry .
- IR spectroscopy : Identify C≡N (∼2200 cm⁻¹) and CF₃ (∼1150 cm⁻¹) stretches.
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ with isotopic patterns matching Br and Cl) .
How to resolve contradictions in spectroscopic data when synthesizing halogenated pyrazolo[1,5-a]pyrimidines?
Advanced
Contradictions may arise from:
- Regioisomeric byproducts : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers.
- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .
- Cross-validation : Pair elemental analysis with X-ray crystallography for unambiguous structural assignment .
What strategies are effective for introducing aryl groups at position 5 or 7 of the pyrazolo[1,5-a]pyrimidine core?
Q. Advanced
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl boronic acids in dioxane/water (110°C, 24 h) for C–C bond formation at position 5 .
- Buchwald-Hartwig amination : Introduce aryl amines at position 7 using Pd₂(dba)₃ and Xantphos .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 2 h vs. 24 h) while maintaining yields >80% .
What methodologies assess the environmental impact of halogenated pyrazolo[1,5-a]pyrimidines?
Q. Advanced
Q. Table 2: Environmental Risk Assessment Parameters
| Parameter | Method | Reference Compound Data |
|---|---|---|
| Biodegradability (OECD 301) | Closed bottle test | <10% degradation in 28d |
| Aquatic toxicity (OECD 202) | Daphnia magna EC₅₀ = 0.5 mg/L | Classified as H400 |
How do trifluoromethyl and bromo groups influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing effects : The CF₃ group deactivates the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- Steric hindrance : Bromo substituents at position 3 may hinder coupling at adjacent positions, requiring bulky ligands (e.g., XPhos) to improve yields .
What are the key considerations for selecting recrystallization solvents in purification?
Q. Basic
- Solubility : Use ethanol for high-temperature dissolution and pentane for low-temperature crystallization of nonpolar intermediates .
- Polarity mismatch : Avoid solvents with similar polarity to the compound (e.g., DMSO) to prevent oiling out.
- Safety : Prioritize low-toxicity solvents (e.g., ethanol over benzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
